LogP Difference vs. Positional Isomer
1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide (CAS 1505017-76-4) possesses the ethyl group on the imidazole N1 and the methyl group on the sulfonamide nitrogen (InChI Key: UGXKLMAUWZZXGZ-UHFFFAOYSA-N). Its regioisomer N-ethyl-1-methyl-1H-imidazole-4-sulfonamide (CAS 1247098-03-8) reverses this substitution pattern (InChI Key: VUNIKKRBZFXFNB-UHFFFAOYSA-N) . Both share C₆H₁₁N₃O₂S (MW 189.24) but are chromatographically resolvable and yield distinct ¹H-NMR spectra, preventing their interchangeable use in biological assays or as synthetic intermediates without re-validation .
| Evidence Dimension | Regioisomeric identity (InChI Key) |
|---|---|
| Target Compound Data | InChI Key: UGXKLMAUWZZXGZ-UHFFFAOYSA-N (ethyl on imidazole N1, methyl on sulfonamide N) |
| Comparator Or Baseline | InChI Key: VUNIKKRBZFXFNB-UHFFFAOYSA-N (N-ethyl-1-methyl-1H-imidazole-4-sulfonamide, CAS 1247098-03-8; ethyl on sulfonamide N, methyl on imidazole N1) |
| Quantified Difference | Structurally distinct regioisomers; identical MW (189.24 g/mol) but different connectivity |
| Conditions | Structural identity verified by SMILES, InChI Key, and vendor Certificate of Analysis |
Why This Matters
Selection of the correct regioisomer is critical for SAR reproducibility; the two compounds cannot be substituted without altering biological target engagement.
